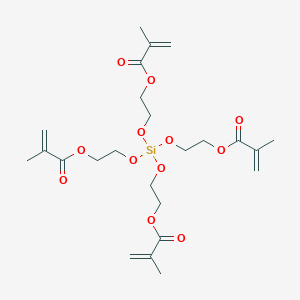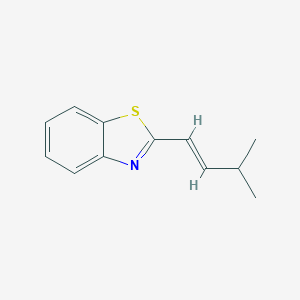
Tetrakis(2-methacryloxyethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-methacryloxyethoxy)silane is a chemical compound that belongs to the class of silane coupling agents. It is commonly used in various scientific research applications due to its unique properties and versatile nature.
Mécanisme D'action
Tetrakis(2-methacryloxyethoxy)silane works by forming covalent bonds between the silane coupling agent and the surface it is applied to. This results in the formation of a stable interface between two dissimilar materials. The methacrylate groups on the silane coupling agent can also undergo polymerization, resulting in the formation of a polymer layer on the surface.
Effets Biochimiques Et Physiologiques
Tetrakis(2-methacryloxyethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be non-toxic and has been used in various medical applications, including dental implants and bone tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrakis(2-methacryloxyethoxy)silane has several advantages for lab experiments, including its ability to modify surfaces and enhance adhesion between dissimilar materials. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, including its sensitivity to moisture and the need for specialized equipment for its application.
Orientations Futures
There are several future directions for the use of Tetrakis(2-methacryloxyethoxy)silane in scientific research. These include its use in the development of new materials with enhanced properties, such as self-healing materials and smart coatings. It can also be used in the development of new medical devices and drug delivery systems. Additionally, there is potential for its use in the field of nanotechnology, where it can be used to modify the surfaces of nanoparticles and enhance their properties.
In conclusion, Tetrakis(2-methacryloxyethoxy)silane is a versatile silane coupling agent that has numerous scientific research applications. Its ability to modify surfaces and enhance adhesion between dissimilar materials makes it a valuable tool in various fields, including polymer science, materials science, and nanotechnology. Its future directions include the development of new materials and medical devices, as well as its use in the field of nanotechnology.
Méthodes De Synthèse
Tetrakis(2-methacryloxyethoxy)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with glycidyl methacrylate in the presence of a base catalyst. This reaction results in the formation of a silane coupling agent that has four methacrylate groups attached to a silicon atom.
Applications De Recherche Scientifique
Tetrakis(2-methacryloxyethoxy)silane is widely used in scientific research due to its ability to modify surfaces and enhance the adhesion between dissimilar materials. It is commonly used in the fields of polymer science, materials science, and nanotechnology. Its applications include the modification of surfaces in dental implants, coatings for electronic devices, and adhesives for composite materials.
Propriétés
Numéro CAS |
116491-91-9 |
|---|---|
Nom du produit |
Tetrakis(2-methacryloxyethoxy)silane |
Formule moléculaire |
C24H36O12Si |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H36O12Si/c1-17(2)21(25)29-9-13-33-37(34-14-10-30-22(26)18(3)4,35-15-11-31-23(27)19(5)6)36-16-12-32-24(28)20(7)8/h1,3,5,7,9-16H2,2,4,6,8H3 |
Clé InChI |
VICHSFFBPUZUOR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
SMILES canonique |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)






![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)